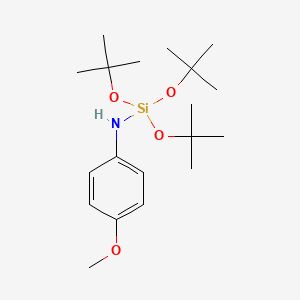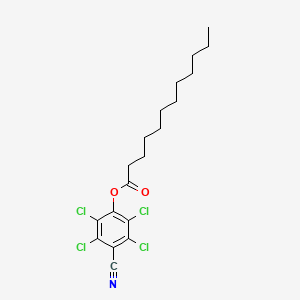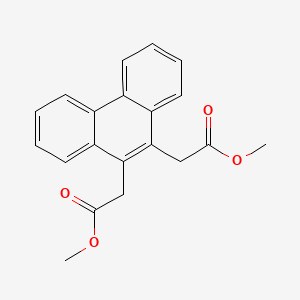
2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane is an organic compound with the molecular formula C10H21BO2 It is a boron-containing heterocycle, specifically a dioxaborinane, which is characterized by a six-membered ring containing both oxygen and boron atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronates with diols. One common method is the reaction of isobutylboronic acid with 2,2,4-trimethyl-1,3-pentanediol under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron compound. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the reaction. Additionally, advanced purification techniques, such as chromatography, may be employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane can undergo several types of chemical reactions, including:
Oxidation: The boron atom in the compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a lower oxidation state, forming boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the boron atom under mild conditions, often in the presence of a base like triethylamine.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various boron-containing derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in hydroboration reactions, which are important for the synthesis of alcohols and other functional groups.
Medicine: Boron neutron capture therapy (BNCT) is a cancer treatment that utilizes boron-containing compounds to target and destroy cancer cells.
Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and ceramics, which have applications in electronics, aerospace, and other high-tech industries.
Wirkmechanismus
The mechanism by which 2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane exerts its effects depends on the specific application. In hydroboration reactions, the boron atom acts as an electrophile, reacting with alkenes to form organoboron intermediates. These intermediates can then be converted to various functional groups through subsequent reactions. In BNCT, the boron atom captures neutrons, leading to the release of high-energy particles that selectively destroy cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,6-Trimethyl-1,3,2-dioxaborinane: A similar compound with a different substituent at the boron atom.
2,2’-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane): A dimeric form of the compound with an oxygen bridge between two dioxaborinane units.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A related compound with an isopropoxy group and a different ring structure.
Uniqueness
2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its specific substituents and ring structure, which confer distinct chemical properties and reactivity. Its isobutyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions. Additionally, the presence of the dioxaborinane ring enhances its stability and makes it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
67562-23-6 |
|---|---|
Molekularformel |
C10H21BO2 |
Molekulargewicht |
184.09 g/mol |
IUPAC-Name |
4,4,6-trimethyl-2-(2-methylpropyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H21BO2/c1-8(2)7-11-12-9(3)6-10(4,5)13-11/h8-9H,6-7H2,1-5H3 |
InChI-Schlüssel |
MWSRDHSNGZYVOY-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(CC(O1)(C)C)C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride](/img/structure/B14470141.png)











